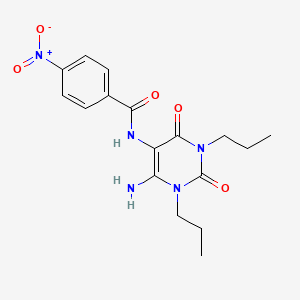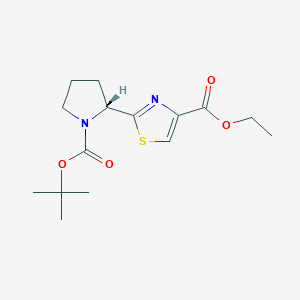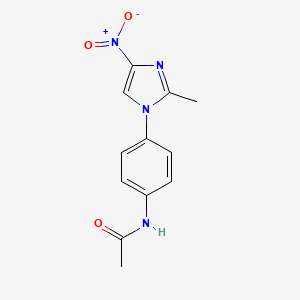
N-(6-Amino-2,4-dioxo-1,3-dipropyl-1,2,3,4-tetrahydropyrimidin-5-yl)-4-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-Amino-2,4-dioxo-1,3-dipropyl-1,2,3,4-tetrahydropyrimidin-5-yl)-4-nitrobenzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and industrial processes. This compound is characterized by its unique structure, which includes a tetrahydropyrimidine ring substituted with amino, dioxo, and nitrobenzamide groups.
Preparation Methods
The synthesis of N-(6-Amino-2,4-dioxo-1,3-dipropyl-1,2,3,4-tetrahydropyrimidin-5-yl)-4-nitrobenzamide typically involves the condensation of 5,6-diaminouracil derivatives with various carboxylic acids. The reaction is facilitated by coupling reagents such as COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate), which allows for the precipitation of pure products under mild conditions . Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
N-(6-Amino-2,4-dioxo-1,3-dipropyl-1,2,3,4-tetrahydropyrimidin-5-yl)-4-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(6-Amino-2,4-dioxo-1,3-dipropyl-1,2,3,4-tetrahydropyrimidin-5-yl)-4-nitrobenzamide has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of xanthine derivatives, which are important bioactive molecules.
Biology: The compound’s structure allows for interactions with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Medicine: Potential therapeutic applications include its use as a lead compound for developing drugs targeting adenosine receptors, which are implicated in cardiovascular and neurological diseases.
Industry: The compound’s unique properties make it suitable for use in industrial processes requiring specific chemical reactivity and stability.
Mechanism of Action
The mechanism of action of N-(6-Amino-2,4-dioxo-1,3-dipropyl-1,2,3,4-tetrahydropyrimidin-5-yl)-4-nitrobenzamide involves its interaction with molecular targets such as adenosine receptors. These receptors are part of the G protein-coupled receptor family and play a role in various physiological processes. The compound’s binding to these receptors can modulate their activity, leading to therapeutic effects in conditions like heart disease and cancer .
Comparison with Similar Compounds
N-(6-Amino-2,4-dioxo-1,3-dipropyl-1,2,3,4-tetrahydropyrimidin-5-yl)-4-nitrobenzamide can be compared with other similar compounds such as:
Caffeine: A well-known xanthine derivative with central nervous system stimulatory effects.
Theobromine: Another xanthine derivative with diuretic and antiasthmatic properties.
Theophylline: Used therapeutically for its bronchodilator effects.
The uniqueness of this compound lies in its specific substitution pattern and potential for targeted therapeutic applications .
Properties
CAS No. |
249929-78-0 |
|---|---|
Molecular Formula |
C17H21N5O5 |
Molecular Weight |
375.4 g/mol |
IUPAC Name |
N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-4-nitrobenzamide |
InChI |
InChI=1S/C17H21N5O5/c1-3-9-20-14(18)13(16(24)21(10-4-2)17(20)25)19-15(23)11-5-7-12(8-6-11)22(26)27/h5-8H,3-4,9-10,18H2,1-2H3,(H,19,23) |
InChI Key |
CPIPAOIYBVBLHE-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=C(C(=O)N(C1=O)CCC)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4,6-Dibromobenzo[c]isothiazole](/img/structure/B12935359.png)

![Acetic acid, [(5-methoxy-2-phenyl-1H-indol-3-yl)thio]-](/img/structure/B12935368.png)






